1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C9H9N3O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has been extensively studied . The synthetic strategies and approaches to these compounds have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .Chemical Reactions Analysis
The condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo[3,4-b]pyridines .Physical And Chemical Properties Analysis
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a molecular weight of 191.19 . It is a solid substance at room temperature .Scientific Research Applications
Functionalization Reactions and Theoretical Studies : A study conducted by Yıldırım, Kandemirli, and Demir (2005) explores the functionalization reactions of related compounds, demonstrating the significance of 1H-pyrazole-3-carboxylic acid derivatives in organic synthesis. Theoretical analyses of these reactions provide insights into their mechanisms, highlighting the compound's versatility in chemical transformations (Yıldırım, Kandemirli, & Demir, 2005).
Supramolecular Chemistry : Fang et al. (2020) discuss the synthesis of supramolecular adducts involving pyridine derivatives and carboxylic acids. This research indicates the potential of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in forming complex molecular structures, which could be crucial in the development of new materials and pharmaceuticals (Fang et al., 2020).
Library of Fused Pyridine-4-Carboxylic Acids : Volochnyuk et al. (2010) generated a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, demonstrating the compound's utility in creating diverse chemical libraries. These libraries are essential for drug discovery and material science research (Volochnyuk et al., 2010).
Synthesis of N-fused Heterocycle Products : Ghaedi et al. (2015) achieved efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, showcasing the compound's potential in the preparation of new heterocyclic products (Ghaedi et al., 2015).
Vibrational Spectra Studies : Bahgat, Jasem, and El‐Emary (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine derivatives. These studies contribute to a deeper understanding of the physical and chemical properties of such compounds (Bahgat, Jasem, & El‐Emary, 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .
Mode of Action
The compound acts as a selective activator of PPARα . It forms a canonical hydrogen-bond network involving helix 12 in the Ligand Binding Domain (LBD) of PPARα, which is essential for its activation . The phenyl side chain of the compound occupies a small cavity between Ile272 and Ile354, which is rarely accessed by other PPARα agonists .
Biochemical Pathways
Upon activation, PPARα regulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . This can lead to changes in cellular processes such as fatty acid oxidation, lipoprotein metabolism, and inflammation, potentially affecting various biochemical pathways.
Result of Action
The activation of PPARα by 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can lead to a variety of molecular and cellular effects. For instance, it has been associated with antiproliferative activity, apoptosis induction, and angiogenesis inhibition . These effects could potentially be beneficial in the treatment of conditions such as cancer .
properties
IUPAC Name |
1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6(9(13)14)7-4-10-12(2)8(7)11-5/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHVRJTUXJGXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
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